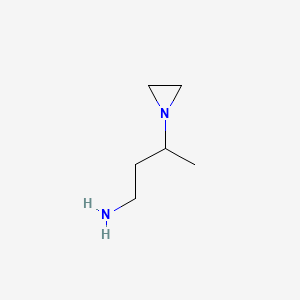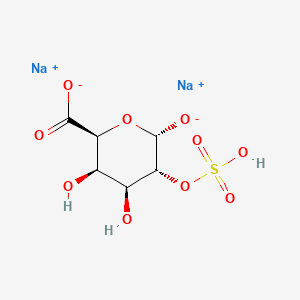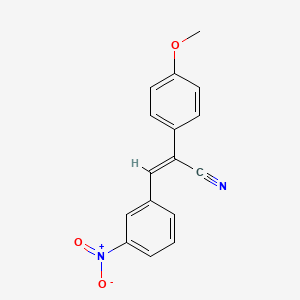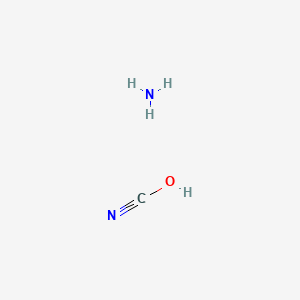
(R)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is a complex organic compound that features a phenyl group, a trichloroethoxycarbonyl group, and an aminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid typically involves the protection of an amino group using the trichloroethoxycarbonyl (Troc) group. One common method involves reacting (2,2,2-trichloroethoxy)methyl chloride with an amine to form the protected amine. This intermediate can then be further reacted with phenylacetic acid derivatives under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing side reactions and optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the trichloroethoxycarbonyl group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc in the presence of acetic acid are often used to remove the Troc group.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces free amines.
Applications De Recherche Scientifique
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid involves its interaction with specific molecular targets. The trichloroethoxycarbonyl group acts as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. Upon removal of the Troc group, the free amine can interact with enzymes, proteins, and other biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2,2-Trichloroethoxy)methoxyamine: A similar compound used in the synthesis of antibacterial agents.
(2S)-3-(4-Hydroxyphenyl)-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}propanoic acid: Another compound featuring the Troc group, used in peptide synthesis.
Uniqueness
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is unique due to its specific combination of functional groups, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its use as a protecting group in organic synthesis highlight its importance in scientific research.
Propriétés
Numéro CAS |
26553-34-4 |
|---|---|
Formule moléculaire |
C11H10Cl3NO4 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
(2R)-2-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C11H10Cl3NO4/c12-11(13,14)6-19-10(18)15-8(9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1 |
Clé InChI |
LROKCBKQEZCUKI-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)











